WZ-3146

Catalog No.
S547979
CAS No.
1214265-56-1
M.F
C24H25ClN6O2
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ-3146

CAS Number

1214265-56-1

Product Name

WZ-3146

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

APHGZZPEOCCYNO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

WZ3146; WZ-3146; WZ 3146.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide is 464.17275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WZ-3146 (CAS 1214265-56-1) is a highly potent, pyrimidine-based irreversible tyrosine kinase inhibitor (TKI) that covalently binds to the Cys797 residue within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). Developed specifically to overcome the T790M 'gatekeeper' mutation that confers resistance to first-generation TKIs, WZ-3146 demonstrates low-nanomolar potency against L858R/T790M and delE746_A750/T790M double mutants [1]. In procurement and assay design, it is primarily utilized as a benchmark reference standard for evaluating next-generation covalent inhibitors and as a highly selective chemical probe for deconvoluting mutant EGFR signaling pathways in oncology models .

Substituting WZ-3146 with generic first-generation EGFR inhibitors (e.g., gefitinib or erlotinib) fails fundamentally in T790M-positive models, as the bulky methionine substitution sterically blocks the binding of quinazoline-based reversible TKIs [1]. While other third-generation irreversible inhibitors like osimertinib or the closely related WZ4002 share a similar covalent mechanism, WZ-3146 possesses a distinct pyrimidine substitution pattern that yields a unique off-target profile, most notably its potent, recently characterized inhibition of the mitotic kinesin KIF4A [2]. Utilizing a generic in-class substitute eliminates the ability to leverage this specific dual EGFR/KIF4A activity, compromising assay reproducibility and preventing accurate pathway deconvolution when studying chromosomal instability or complex resistance mechanisms.

Nanomolar Potency Against T790M Resistance Mutations

WZ-3146 was specifically engineered to inhibit the T790M gatekeeper mutation. In biochemical assays, WZ-3146 demonstrates an IC50 of 2-5 nM against the EGFR L858R/T790M double mutant, whereas first-generation reversible inhibitors like gefitinib are rendered virtually inactive (IC50 > 1 µM)[1]. This covalent binding to Cys797 allows WZ-3146 to maintain robust target engagement despite the steric hindrance caused by the methionine substitution .

Evidence DimensionInhibitory Potency (IC50) against EGFR L858R/T790M
Target Compound Data2 - 5 nM
Comparator Or BaselineGefitinib (First-generation TKI) at > 1 µM
Quantified Difference>200-fold increase in potency against the T790M double mutant
ConditionsIn vitro kinase assay (ATP/NADH coupled assay system)

Essential for selecting a probe capable of suppressing EGFR signaling in cell lines that have developed acquired resistance to first-generation TKIs.

Enhanced Selectivity Window Over Wild-Type EGFR

A critical procurement metric for EGFR probes is their ability to spare wild-type (WT) EGFR, thereby reducing broad epithelial toxicity. WZ-3146 exhibits an IC50 of 66 nM against WT EGFR, compared to its 2-5 nM potency against mutant forms, yielding a >13-fold selectivity window. In contrast, older irreversible inhibitors like CL-387,785 potently inhibit WT EGFR at comparable or lower concentrations than mutant forms, leading to significant off-target cellular toxicity in baseline models[1].

Evidence DimensionMutant vs. Wild-Type Selectivity Ratio
Target Compound Data>13-fold selectivity for mutant EGFR over WT EGFR (IC50 66 nM)
Comparator Or BaselineCL-387,785 (Older irreversible TKI) with poor WT selectivity
Quantified DifferenceSignificant reduction in WT EGFR inhibition relative to mutant target engagement
ConditionsIn vitro kinase profiling and cellular viability assays

Reduces confounding variables caused by wild-type EGFR inhibition, ensuring that observed phenotypic changes are driven by mutant-specific pathway suppression.

Superior Downstream Signaling Suppression vs. Older Covalent Inhibitors

When evaluating the efficacy of signal transduction blockade, WZ-3146 demonstrates superior performance compared to earlier covalent inhibitors. In PC9 GR (E746_A750/T790M) cells, WZ-3146 completely inhibited EGFR, Akt, and ERK1/2 phosphorylation at significantly lower concentrations than CL-387,785 [1]. This enhanced intracellular efficacy allows for lower dosing regimens in complex cellular models, minimizing solvent-induced artifacts.

Evidence DimensionInhibition of Akt and ERK1/2 phosphorylation
Target Compound DataComplete inhibition at low nanomolar concentrations
Comparator Or BaselineCL-387,785 requiring significantly higher concentrations for equivalent blockade
Quantified DifferenceAchieves downstream signaling blockade at a fraction of the concentration required by CL-387,785
ConditionsImmunoblotting of PC9 GR (E746_A750/T790M) cell extracts after 16 hours of treatment

Enables researchers to use lower compound concentrations in cell-based assays, reducing the risk of non-specific toxicity and improving assay reproducibility.

Unique Dual Activity Profile Targeting Mitotic Kinesin KIF4A

Beyond its primary role as an EGFR inhibitor, recent pharmacological profiling has identified WZ-3146 as a potent small-molecule inhibitor of the mitotic kinesin KIF4A. In glioma cell models, WZ-3146 treatment directly downregulates KIF4A activity, inducing Caspase-3-mediated apoptosis and suppressing tumor progression [1]. This dual-targeting capability differentiates WZ-3146 from other third-generation EGFR inhibitors like osimertinib, which lack this specific anti-kinesin profile [2].

Evidence DimensionKIF4A-mediated apoptotic induction
Target Compound DataInduces Caspase-3 activation and apoptosis via KIF4A inhibition
Comparator Or BaselineStandard third-generation TKIs (e.g., Osimertinib) lacking KIF4A activity
Quantified DifferenceProvides an orthogonal mechanism of action (mitotic disruption) alongside kinase inhibition
ConditionsIn vitro glioma cell viability and apoptosis assays

Makes WZ-3146 a uniquely valuable procurement choice for laboratories investigating KIF4A-driven chromosomal instability or dual-pathway vulnerabilities in oncology.

Preclinical Modeling of T790M-Driven Drug Resistance

Due to its low-nanomolar potency against L858R/T790M and delE746_A750/T790M double mutants, WZ-3146 is the optimal reference standard for establishing baseline resistance profiles in NSCLC cell lines (e.g., NCI-H1975) prior to testing novel fourth-generation inhibitors [1].

Deconvolution of KIF4A-Mediated Chromosomal Instability

Leveraging its unique off-target profile, WZ-3146 serves as a critical small-molecule probe for inhibiting KIF4A in glioma and hepatocellular carcinoma models, allowing researchers to study mitotic disruption and Caspase-3-mediated apoptosis independent of standard EGFR signaling [2].

Comparative Benchmarking of Covalent Kinase Inhibitors

WZ-3146's distinct pyrimidine scaffold and established Cys797 binding kinetics make it an essential comparator compound in structural biology and assay development workflows aiming to improve the wild-type selectivity window of new irreversible TKIs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

464.1727518 Da

Monoisotopic Mass

464.1727518 Da

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-[[5-chloro-2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide

Dates

Last modified: 08-15-2023
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

Explore Compound Types